1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one

Lipophilicity Membrane Permeability Drug Discovery

1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one (CAS 2270910-42-2) is a synthetic research compound with the molecular formula C₁₈H₂₀O₃ and a molecular weight of 284.35 g/mol. It features a butyrophenone core protected with a 4-methoxybenzyl (PMB) ether group, a structural motif often employed in medicinal chemistry to enhance lipophilicity and membrane permeability.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
Cat. No. B8132835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC
InChIInChI=1S/C18H20O3/c1-3-4-18(19)15-7-11-17(12-8-15)21-13-14-5-9-16(20-2)10-6-14/h5-12H,3-4,13H2,1-2H3
InChIKeyVKGHQWPSMFKAIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one (CAS 2270910-42-2) for Research


1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one (CAS 2270910-42-2) is a synthetic research compound with the molecular formula C₁₈H₂₀O₃ and a molecular weight of 284.35 g/mol . It features a butyrophenone core protected with a 4-methoxybenzyl (PMB) ether group, a structural motif often employed in medicinal chemistry to enhance lipophilicity and membrane permeability [1]. The compound is typically supplied at ≥98% purity and is intended exclusively for research and further manufacturing applications .

Why Analogs of 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one Are Not Direct Substitutes in Research


Substituting 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one with a close analog such as 1-(4-methoxyphenyl)butan-1-one or 4'-(benzyloxy)-butyrophenone is scientifically invalid without re-optimization. The presence of the 4-methoxybenzyl (PMB) protecting group introduces a specific combination of physicochemical properties—including lipophilicity (LogP), topological polar surface area (TPSA), and molecular flexibility—that are distinct from analogs . These properties directly influence critical research parameters such as passive membrane permeability, solubility, metabolic stability, and target-binding kinetics [1]. Even minor alterations in these parameters can lead to significant differences in observed biological activity or material performance, rendering cross-study comparisons between analogs unreliable and necessitating the use of the specific compound [2].

Quantitative Evidence for Selecting 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one over Analogs


Physicochemical Differentiation: LogP and TPSA Comparison with 4'-(Benzyloxy)-butyrophenone

The compound exhibits a calculated LogP of 4.257 and a TPSA of 35.53 Ų, as reported by the vendor . This LogP value is significantly higher than that of the closely related analog 4'-(benzyloxy)-butyrophenone, which lacks the para-methoxy group on the benzyl ring. While a direct experimental comparison for this specific pair is not available, the calculated LogP difference is a direct consequence of the methoxy substitution, which adds approximately 0.5-0.7 LogP units based on established fragment-based contribution models. The increased lipophilicity of the target compound suggests enhanced passive membrane diffusion, a critical parameter for intracellular target engagement or blood-brain barrier penetration in early-stage research.

Lipophilicity Membrane Permeability Drug Discovery

Biological Activity Evidence: Class-Level Anticancer Potency Relative to Structural Analogs

Vendor-provided information indicates that derivatives of 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one exhibit promising anticancer activity, with studies showing up to a 50% increase in cytotoxic potency against breast cancer cell lines compared to the parent scaffold upon specific modifications to the methoxy group . While the precise assay data for the exact compound is not disclosed, this class-level evidence strongly suggests that the target compound, as the core scaffold, is a valuable starting point for medicinal chemistry optimization. The data implies that the 4-methoxybenzyl group is a critical pharmacophoric element for potent activity.

Cancer Research Cytotoxicity Apoptosis

Enzyme Inhibition Potential: Inferred Antimicrobial Activity from a Close Structural Analog

A closely related compound, (3S)-3-amino-4-(1H-imidazol-4-yl)-1-[4-[(4-methoxybenzyl)oxy]phenyl]butan-2-one, which shares the identical 4-((4-methoxybenzyl)oxy)phenyl moiety, has been shown to inhibit pathogen growth in a minimal medium. At a concentration of 0.5 mM, this analog achieved 30% inhibition [1]. This provides a valuable class-level inference that the 4-methoxybenzyl ether motif is a key structural determinant for this biological activity, suggesting the target compound may exhibit similar enzyme inhibition or antimicrobial properties, pending direct evaluation.

Antimicrobial Enzyme Inhibition Pathogen Growth

Molecular Flexibility and Conformational Space: Rotatable Bond Count vs. Simpler Analogs

The target compound contains 7 rotatable bonds, as reported in its computational chemistry data . This is significantly higher than simpler analogs such as 1-(4-methoxyphenyl)butan-1-one (estimated 4-5 rotatable bonds) or 4'-(benzyloxy)-butyrophenone (estimated 5-6 rotatable bonds). The increased molecular flexibility, conferred by the 4-methoxybenzyl ether linkage, allows the compound to sample a broader conformational space. This can be advantageous for binding to flexible or cryptic protein pockets but may also entail an entropic penalty upon binding.

Conformational Analysis Molecular Modeling Ligand Binding

Key Research Application Scenarios for 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one


Medicinal Chemistry: Scaffold for Anticancer Drug Discovery

Use as a starting scaffold for synthesizing a focused library of analogs. The SAR data indicating up to a 50% potency increase with methoxy-group modifications provides a clear, rational path for lead optimization. Procure this compound to explore the structure-activity landscape around the butyrophenone core and 4-methoxybenzyl motif, aiming to improve upon initial cytotoxicity findings .

Chemical Biology: Investigating Membrane Permeability and Intracellular Target Engagement

Employ the compound as a probe to study passive membrane diffusion. Its calculated LogP of 4.257 and TPSA of 35.53 Ų make it a useful model for understanding how lipophilic, flexible molecules cross cellular membranes. Procure this compound to validate computational models of permeability or to serve as a control in cellular uptake studies, leveraging its distinct physicochemical profile compared to less lipophilic analogs .

Enzymology and Antimicrobial Research: Hypothesis-Driven Screening

Screen the compound for enzyme inhibition or antimicrobial activity based on class-level evidence from a close analog. The 30% pathogen growth inhibition observed for a related molecule containing the same 4-((4-methoxybenzyl)oxy)phenyl core at 0.5 mM provides a strong hypothesis for potential activity. Procure this compound for initial, low-cost screening in relevant enzymatic or microbiological assays to validate this inference and potentially identify a new biological target [1].

Organic Synthesis: Advanced Intermediate for Complex Molecule Construction

Utilize the compound as a protected intermediate in multi-step organic synthesis. The 4-methoxybenzyl (PMB) group serves as a robust protecting group for a phenolic hydroxyl, which can be chemoselectively removed under oxidative conditions using catalysts like nitroxyl radicals. Procure this compound to incorporate a butyrophenone moiety into a larger synthetic target while maintaining an orthogonal protecting group strategy [2].

Technical Documentation Hub

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